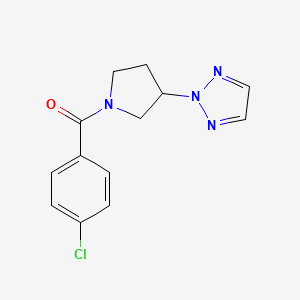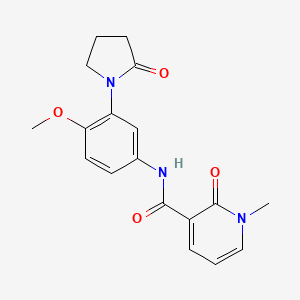![molecular formula C19H11F6N3O B2791831 8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 439093-80-8](/img/structure/B2791831.png)
8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, and have been developed as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
1,8-Naphthyridines can undergo a variety of chemical reactions due to the presence of the nitrogen atoms in the ring. These reactions can be used to create a wide range of complex molecular architectures .科学的研究の応用
- Application : Researchers have explored the direct functionalization of this scaffold to create imidazo[1,2-a]pyridine derivatives. Strategies include transition metal-catalyzed reactions, metal-free oxidation, and photocatalysis .
- Method : The compound can be synthesized via a solvent- and catalyst-free reaction between 2-aminopyridine and α-bromoacetophenone under microwave irradiation. This method yields 2-phenylimidazo[1,2-a]pyridine with an 82% yield .
- Activity : Compound 8, with improved potency against Mycobacterium tuberculosis (Mtb), shows promise as an antimicrobial agent. It exhibits good microsomal stability .
Organic Synthesis and Pharmaceutical Chemistry
Synthesis of 2-Phenylimidazo[1,2-a]pyridine
Fluorinated Derivatives for Biological Studies
作用機序
Target of Action
Similar compounds have been reported to exhibit potent anti-hcv activity , suggesting that this compound may also target proteins involved in the HCV life cycle.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the replication of hcv .
Biochemical Pathways
Given its potential anti-hcv activity , it can be inferred that it may interfere with the viral replication pathways of HCV.
Result of Action
Similar compounds have shown promising anti-hcv activities , suggesting that this compound may also exhibit similar effects.
将来の方向性
The development of new synthetic methodologies for the construction of medicinally important scaffolds, such as 1,8-naphthyridines, is a current research interest . These compounds have wide applicability in medicinal chemistry and materials science, and efforts are being made to develop more ecofriendly, safe, and atom-economical approaches for their synthesis .
特性
IUPAC Name |
8-(4-methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F6N3O/c1-29-11-4-2-10(3-5-11)14-9-28-16(26-14)7-6-12-13(18(20,21)22)8-15(19(23,24)25)27-17(12)28/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSBZKTNHGQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-(2-fluorophenyl)hydrazone](/img/structure/B2791749.png)


![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2791753.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2791756.png)




![(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2791767.png)

![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)
